1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine
Description
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)phenyl]-(3-ethylsulfonylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c1-2-25(23,24)15-10-21(11-15)18(22)13-5-3-12(4-6-13)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJSELAYWRWGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The dichloro substitution is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride .
The azetidine ring is then introduced through a cyclization reaction, which can be achieved using various methods, including the reaction of an appropriate amine with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3’,4’-dichloro-[1,1’-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on structural motifs, substitution patterns, and functional groups.
Heterocyclic Core Variations
Key Observations :
- Smaller heterocycles (e.g., azetidine) may increase rigidity and binding affinity compared to larger rings like piperidine or pyrrolidine.
- Piperidine derivatives () often exhibit improved metabolic stability due to reduced ring strain.
Substituent Position and Halogenation Effects
Key Observations :
- 3',4'-Dichloro substitution (target compound) may offer better π-π stacking and receptor interactions compared to 2,4'-dichloro (PCB-009) .
- Chlorine at para positions (e.g., 4,4'-dichlorobiphenyl in ) increases environmental persistence but may reduce biodegradability .
Sulfonyl and Carbonyl Functional Groups
Environmental and Regulatory Considerations
- Halogenated Biphenyls : Dichlorobiphenyl derivatives (e.g., PCB-009) are regulated due to environmental persistence . The target compound’s 3',4'-substitution may mitigate bioaccumulation risks compared to 4,4'-dichlorobiphenyls.
- Sulfonyl Groups : Ethanesulfonyl moieties are less environmentally persistent than aromatic sulfonates ().
Biological Activity
Overview of 1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine
This compound is a synthetic compound that belongs to a class of azetidines. Its structure features a biphenyl moiety with dichlorination and a sulfonyl group, which may impart significant biological activity.
Chemical Structure
- Molecular Formula : C13H12Cl2N2O3S
- Molecular Weight : Approximately 335.22 g/mol
The biological activity of compounds like this compound is often linked to their ability to interact with biological targets such as enzymes or receptors. The presence of the sulfonyl group may enhance its potency by improving solubility and bioavailability.
Pharmacological Effects
Research indicates that similar compounds exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds with biphenyl structures have shown potential antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may be relevant in treating conditions like arthritis.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of biphenyl derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and inhibition of specific oncogenic pathways.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide-containing compounds. Results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | Reference |
|---|---|---|---|
| Compound A | Anticancer | Apoptosis induction | [Study on biphenyl derivatives] |
| Compound B | Antimicrobial | Inhibition of bacterial growth | [Research on sulfonamides] |
| Compound C | Anti-inflammatory | COX inhibition | [Study on anti-inflammatory agents] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
